2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine
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Overview
Description
2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring, and a sulfonyl group attached to a 2,2-dimethylpyrrolidine moiety at the 3 position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine typically involves the reaction of 2,5-dichloropyridine with a sulfonyl chloride derivative of 2,2-dimethylpyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 5 positions can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation: Sulfone derivatives are formed.
Reduction: Piperidine derivatives are produced.
Scientific Research Applications
2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving sulfonyl groups.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: A simpler derivative with only chlorine substituents.
3-Sulfonylpyridine Derivatives: Compounds with various sulfonyl groups attached to the pyridine ring.
2,2-Dimethylpyrrolidine Derivatives: Compounds with different functional groups attached to the 2,2-dimethylpyrrolidine moiety.
Uniqueness
2,5-Dichloro-3-[(2,2-dimethylpyrrolidin-1-yl)sulfonyl]pyridine is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both chlorine atoms and the sulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-3-(2,2-dimethylpyrrolidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S/c1-11(2)4-3-5-15(11)18(16,17)9-6-8(12)7-14-10(9)13/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPXYUNFSVADGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)C2=C(N=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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